

Physical properties of 3-(Trifluoromethyl)aniline

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An In-Depth Technical Guide to the Physical Properties of **3-(Trifluoromethyl)aniline**

Introduction

3-(Trifluoromethyl)aniline, also known as m-aminobenzotrifluoride, is an essential aromatic amine with the chemical formula C₇H₆F₃N.[1] It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and basicity.[2][3] This trifluoromethyl group is a key feature in modern drug design, often used to enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of the core physical properties of **3-(Trifluoromethyl)aniline**, detailed experimental protocols for their determination, and the relevance of these properties in research and drug development.

Quantitative Physical Properties

The physical characteristics of **3-(Trifluoromethyl)aniline** are well-documented and crucial for its application in chemical synthesis and formulation. These properties are summarized in the tables below.

Table 1: General and Thermodynamic Properties



Property	Value
Appearance	Colorless to pale yellow liquid.[6]
Odor	Fish-like, amine-like.[6]
Molecular Formula	C7H6F3N.[1]
Molecular Weight	161.12 g/mol .[1]
Melting Point	5 to 6 °C (41 to 43 °F).[1]
Boiling Point	187 to 188 °C (369 to 370 °F).[1]
Flash Point	85 °C (185 °F) (closed cup).

Table 2: Physicochemical Properties

Property	Value	Conditions
Density	1.29 g/cm ³ .[1]	at 25 °C.
Vapor Pressure	0.3 mmHg.	at 20 °C.
Refractive Index	1.480.	at 20 °C.
рКа	3.49	at 25 °C
Water Solubility	5 g/L	at 20 °C
Solubility	Soluble in ethanol, toluene, and benzene.	

Table 3: Spectral Data Summary



Spectroscopy Type	Description
¹H NMR	Provides information on the chemical environment of hydrogen atoms.
¹³ C NMR	Characterizes the carbon framework of the molecule.
¹⁹ F NMR	Specifically identifies the fluorine environments, crucial for fluorinated compounds.
Infrared (IR)	Detects the presence of functional groups through their vibrational frequencies.[7]
UV-Vis	Shows maximum absorption at 296 nm (in alcohol).

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization and process development. Below are detailed methodologies for measuring the key physical properties of **3-(Trifluoromethyl)aniline**.

Melting Point Determination

The melting point is determined using the capillary method with a melting point apparatus.[8]

- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.
- Procedure:
 - A small amount of crystalline 3-(Trifluoromethyl)aniline (solidified by cooling) is packed into a capillary tube to a height of 1-2 mm.[8]
 - The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.



- The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid turns into a clear liquid is the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point can be determined by micro-scale or mini-scale methods.[10][11]

- Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube (sealed at one end), heating source (oil bath or heating mantle).[12]
- Procedure (Micro-scale):
 - A small amount of liquid (0.2-0.5 mL) is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube.
 - The test tube is attached to a thermometer and heated in an oil bath.[12]
 - As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[13]
 - The heating is stopped, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]

Density Measurement

The density of liquid **3-(Trifluoromethyl)aniline** is typically measured using a pycnometer or a digital density meter.[14]

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.



Procedure:

- The mass of the clean, dry pycnometer is accurately measured.[14]
- The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is removed.
- The mass of the pycnometer filled with the liquid is measured.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[15]

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer.[16][17]

- Apparatus: Abbe refractometer, constant temperature water bath, dropper.
- Procedure:
 - The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[16]
 - A few drops of 3-(Trifluoromethyl)aniline are placed on the surface of the measuring prism.[18]
 - The prisms are closed, and a light source is directed through the sample.
 - The telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[17]
 - The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C using the water bath, as refractive index is temperaturedependent.[17]

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20]



 Apparatus: Stoppered flasks, shaker or magnetic stirrer, incubator or water bath, analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer).

Procedure:

- An excess amount of 3-(Trifluoromethyl)aniline is added to a known volume of the solvent (e.g., water) in a flask.[21]
- The flask is sealed and agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[22]
- After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.
- The supernatant is filtered or centrifuged to remove any undissolved solid.
- The concentration of the solute in the clear solution is then determined using a suitable analytical method like HPLC-UV.[20]

pKa Determination

Potentiometric titration is a precise method for determining the pKa of an ionizable compound. [23][24]

- Apparatus: pH meter with a combination pH electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A solution of 3-(Trifluoromethyl)aniline is prepared in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[25]
 - The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
 - A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.[26]
 - The pH of the solution is recorded after each addition, allowing the system to equilibrate.



- The titration is continued past the equivalence point.
- The pKa is determined from the titration curve, typically being the pH at the halfequivalence point.[27]

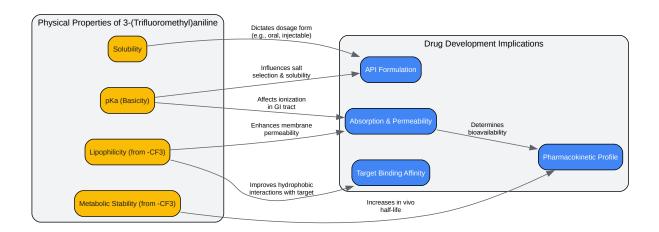
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy analyzes the
 magnetic properties of atomic nuclei to provide detailed information about the structure and
 chemical environment of atoms within a molecule.[28] A sample is dissolved in a deuterated
 solvent and placed in a strong magnetic field. The absorption of radiofrequency radiation by
 the nuclei is measured to produce an NMR spectrum.[29]
- Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[7] This technique is excellent for identifying the presence of specific functional groups.[30]

Relevance in Drug Development and Research

The physical properties of **3-(Trifluoromethyl)aniline** are not merely data points; they are critical parameters that guide its use in drug discovery and development. The trifluoromethyl group imparts unique characteristics that are highly desirable in medicinal chemistry.





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Caption: Role of physical properties in drug development.

- Lipophilicity and Permeability: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[2] This property is crucial for enhancing a drug's ability to cross cell membranes, which can lead to improved absorption and bioavailability.[5]
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation.[2] Incorporating this group into a drug candidate can block metabolic hotspots, thereby increasing the drug's half-life in the body.[3]
- Basicity (pKa): The electron-withdrawing nature of the -CF₃ group reduces the basicity of the aniline nitrogen.[3] This modification of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets.[26]
- Binding Affinity: The electronic properties of the -CF₃ group can lead to stronger binding interactions with target proteins or enzymes, potentially increasing the potency and



selectivity of the drug.[5]

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